3-Iodo-6-methylbenzene-1,2-diamine is an organic compound characterized by the molecular formula and a molecular weight of 248.06 g/mol. It features a benzene ring with an iodine atom at the third position, a methyl group at the sixth position, and amino groups at the first and second positions. This compound is classified as a halogenated aromatic amine, which is significant in various chemical applications and research contexts .
Methods of Synthesis:
The synthesis of 3-Iodo-6-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:
Technical Details:
The structure of 3-Iodo-6-methylbenzene-1,2-diamine can be represented using various chemical notation systems:
InChI=1S/C7H9IN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3
RNCFDYYLKINTRB-UHFFFAOYSA-N
CC1=C(C(=C(C=C1)I)N)N
The structural representation indicates that the compound consists of a benzene ring with various substituents that influence its chemical properties and reactivity .
Types of Reactions:
3-Iodo-6-methylbenzene-1,2-diamine can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-Iodo-6-methylbenzene-1,2-diamine involves its interactions with biological targets such as enzymes and proteins. The presence of the iodine atom and amino groups facilitates these interactions, potentially leading to modifications in target molecule structures and functions. This capability makes it valuable in biochemical pathways relevant to medicinal chemistry and pharmacology.
The compound is classified under hazardous materials due to its potential toxicity (Signal Word: Danger). Precautionary statements include handling with care to avoid inhalation or skin contact .
3-Iodo-6-methylbenzene-1,2-diamine has several scientific applications:
The unique combination of halogen and amino functionalities enhances its utility across various fields of research and industry.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5